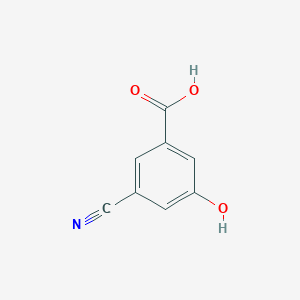
3-Cyano-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-hydroxybenzoic acid is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 3-Cyano-5-hydroxybenzoic acid is 1S/C8H5NO3/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3,10H, (H,11,12) . The ChemSpider ID for this compound is 13763307 .Physical And Chemical Properties Analysis
3-Cyano-5-hydroxybenzoic acid is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 163.13 .科学的研究の応用
1. Materials Chemistry
- Liquid Crystalline Properties : 3-Hydroxybenzoic acid derivatives have been explored for their potential in creating liquid crystalline phases. Reddy and Sadashiva (2004) synthesized new compounds derived from 3-hydroxybenzoic acid, demonstrating a transition from nematic to polar biaxial smectic A phases, which could be crucial for advanced material applications (Reddy & Sadashiva, 2004).
2. Corrosion Inhibition
- Stainless Steel Corrosion Inhibitor : Narváez, Cano, and Bastidas (2005) investigated the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions, highlighting its potential in industrial applications (Narváez, Cano, & Bastidas, 2005).
3. Pharmaceutical and Biotechnological Applications
- Biosynthesis of Rifamycin : Ghisalba and Nüesch (1981) identified 3-Amino-5-hydroxybenzoic acid as a direct precursor in the biosynthesis of rifamycin, an important antibiotic, in Nocardia mediterranei (Ghisalba & Nüesch, 1981).
4. Synthesis of Biologically Important Compounds
- Key Intermediate for Synthesis : Seto et al. (2019) demonstrated the scale-up synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate for various biologically important compounds, using continuous flow-flash chemistry, indicating its importance in chemical synthesis (Seto et al., 2019).
5. Dye and Pigment Industry
- Synthesis of Azo Disperse Dyes : Rufchahi and Gilani (2012) reported the synthesis of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, highlighting the role of hydroxybenzoic acid derivatives in dye manufacturing (Rufchahi & Gilani, 2012).
6. Environmental Applications
- Catalytic Ozonation : Bai, Yang, and Wang (2016) used Fe3O4/multi-walled carbon nanotubes as a catalyst for the ozonation of p-hydroxybenzoic acid, suggesting its application in environmental remediation processes (Bai, Yang, & Wang, 2016).
Safety and Hazards
The safety information for 3-Cyano-5-hydroxybenzoic acid indicates that it is a hazardous substance. The hazard statements include H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
作用機序
Target of Action
The primary target of 3-Cyano-5-hydroxybenzoic acid is the aminoshikimic acid (ASA) pathway in bacteria . This pathway is responsible for the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) , which is a precursor for synthesizing the mC7N units, the characteristic structural component of ansamycins and mitomycins antibiotics .
Mode of Action
3-Cyano-5-hydroxybenzoic acid interacts with its targets through a series of reactions in the ASA pathway . The ASA pathway comprises a series of reactions resulting in the synthesis of AHBA . The compound’s interaction with its targets results in changes in the synthesis of AHBA, which is a precursor for synthesizing the mC7N units .
Biochemical Pathways
The ASA pathway is the primary biochemical pathway affected by 3-Cyano-5-hydroxybenzoic acid . This pathway recruits the carbon flux from the central carbon metabolism pathways through phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), key intermediates from the glycolytic pathway and the pentose phosphate pathway (PPP), respectively, to the synthesis of 3‐deoxy‐D‐arabinoheptulosonate‐7‐phosphate (DAHP), the initial substrate of the ASA pathway .
Pharmacokinetics
The compound’s success in the suzuki–miyaura (sm) coupling reaction suggests that it has a relatively stable structure and is readily prepared . These properties could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-Cyano-5-hydroxybenzoic acid’s action are primarily related to its role in the synthesis of AHBA . AHBA is a precursor for synthesizing the mC7N units, which are the characteristic structural components of ansamycins and mitomycins antibiotics . These compounds have important antimicrobial and anticancer activities .
Action Environment
The action, efficacy, and stability of 3-Cyano-5-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the success of the SM coupling reaction, which the compound is involved in, is attributed to the exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is described as being relatively stable, readily prepared, and generally environmentally benign .
特性
IUPAC Name |
3-cyano-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJZBNIPPCUFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-hydroxybenzoic acid | |
CAS RN |
1163141-57-8 |
Source


|
| Record name | 3-cyano-5-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)



![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2988681.png)

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)

![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)

![6-Hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide](/img/structure/B2988689.png)